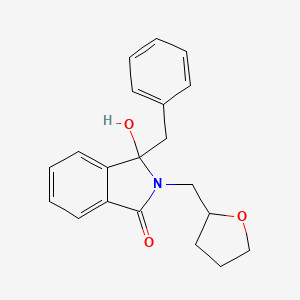
3-Benzyl-3-hydroxy-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-3-hydroxy-2-(tetrahydro-2-furanylmethyl)-1-isoindolinone is a complex organic compound that belongs to the class of isoindolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-hydroxy-2-(tetrahydro-2-furanylmethyl)-1-isoindolinone typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of Isoindolinone Core: This can be achieved through the cyclization of an appropriate precursor, such as a phthalimide derivative.
Introduction of Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions.
Addition of Benzyl and Tetrahydro-2-furanylmethyl Groups: These groups can be added through alkylation reactions using benzyl halides and tetrahydro-2-furanylmethyl halides, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the isoindolinone core or the benzyl group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyl ketones, while reduction could produce benzyl alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-hydroxy-2-(tetrahydro-2-furanylmethyl)-1-isoindolinone would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3-hydroxy-1-isoindolinone: Lacks the tetrahydro-2-furanylmethyl group.
3-Hydroxy-2-(tetrahydro-2-furanylmethyl)-1-isoindolinone: Lacks the benzyl group.
3-Benzyl-2-(tetrahydro-2-furanylmethyl)-1-isoindolinone: Lacks the hydroxy group.
Uniqueness
The presence of both the benzyl and tetrahydro-2-furanylmethyl groups, along with the hydroxy group, makes 3-Benzyl-3-hydroxy-2-(tetrahydro-2-furanylmethyl)-1-isoindolinone unique. These functional groups can significantly influence its chemical reactivity and biological activity, potentially offering advantages over similar compounds in specific applications.
Properties
Molecular Formula |
C20H21NO3 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-benzyl-3-hydroxy-2-(oxolan-2-ylmethyl)isoindol-1-one |
InChI |
InChI=1S/C20H21NO3/c22-19-17-10-4-5-11-18(17)20(23,13-15-7-2-1-3-8-15)21(19)14-16-9-6-12-24-16/h1-5,7-8,10-11,16,23H,6,9,12-14H2 |
InChI Key |
TZJCYORTWPUNAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















